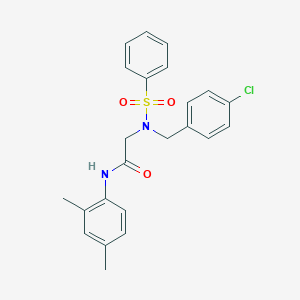![molecular formula C21H17ClN2O4S B301030 5-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)-2-chlorobenzoic acid](/img/structure/B301030.png)
5-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)-2-chlorobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)-2-chlorobenzoic acid, also known as ACTB, is a synthetic compound that has been widely used in scientific research. The compound has shown promising results in various studies, making it a popular choice for researchers in the field of pharmacology and biochemistry.
Mécanisme D'action
The mechanism of action of 5-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)-2-chlorobenzoic acid is not fully understood. However, studies have shown that the compound exerts its anti-inflammatory and anti-cancer activities by inhibiting the NF-κB signaling pathway. 5-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)-2-chlorobenzoic acid has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins. The inhibition of MMPs has been shown to have potential therapeutic applications in cancer and inflammatory diseases.
Biochemical and Physiological Effects
5-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)-2-chlorobenzoic acid has been shown to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. 5-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)-2-chlorobenzoic acid has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. The inhibition of COX-2 has been shown to have potential therapeutic applications in inflammatory diseases. 5-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)-2-chlorobenzoic acid has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
5-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)-2-chlorobenzoic acid has several advantages for lab experiments. The compound is stable and has a long shelf life, making it easy to store and handle. The compound is also water-soluble, which makes it easy to dissolve in aqueous solutions. However, the compound has some limitations. 5-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)-2-chlorobenzoic acid is a synthetic compound, and its synthesis is complex and time-consuming. The compound is also relatively expensive, which may limit its use in some experiments.
Orientations Futures
There are several future directions for the use of 5-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)-2-chlorobenzoic acid in scientific research. The compound has shown promising results in various studies, and further research is needed to fully understand its mechanism of action and potential applications. 5-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)-2-chlorobenzoic acid has potential applications in the treatment of various diseases, including cancer, inflammatory diseases, and neurodegenerative diseases. Further studies are needed to evaluate the safety and efficacy of 5-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)-2-chlorobenzoic acid in preclinical and clinical trials. The development of new analogs of 5-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)-2-chlorobenzoic acid may also lead to the discovery of more potent and selective compounds for therapeutic applications.
Conclusion
In conclusion, 5-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)-2-chlorobenzoic acid is a synthetic compound that has shown promising results in various scientific studies. The compound has potential applications in the treatment of cancer, inflammatory diseases, and neurodegenerative diseases. The synthesis method of 5-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)-2-chlorobenzoic acid is complex but yields high-quality and high-purity compound. Further studies are needed to fully understand the mechanism of action and potential applications of 5-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)-2-chlorobenzoic acid. The development of new analogs of 5-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)-2-chlorobenzoic acid may lead to the discovery of more potent and selective compounds for therapeutic applications.
Méthodes De Synthèse
5-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)-2-chlorobenzoic acid is a synthetic compound that is synthesized through a multi-step process. The synthesis method involves the reaction of 4-allyloxybenzaldehyde with thiosemicarbazide to form 5-[4-(allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidine-2-thiol. The resulting compound is then reacted with 2-chlorobenzoic acid in the presence of a catalyst to form 5-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)-2-chlorobenzoic acid. The synthesis method has been optimized to yield high purity and high-quality 5-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)-2-chlorobenzoic acid.
Applications De Recherche Scientifique
5-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)-2-chlorobenzoic acid has been extensively used in scientific research due to its unique properties. The compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. 5-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)-2-chlorobenzoic acid has also been shown to have potential applications in the treatment of Alzheimer's disease and Parkinson's disease. The compound has been used in various in vitro and in vivo studies to evaluate its efficacy and safety.
Propriétés
Nom du produit |
5-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)-2-chlorobenzoic acid |
|---|---|
Formule moléculaire |
C21H17ClN2O4S |
Poids moléculaire |
428.9 g/mol |
Nom IUPAC |
2-chloro-5-[[(5Z)-3-methyl-4-oxo-5-[(4-prop-2-enoxyphenyl)methylidene]-1,3-thiazolidin-2-ylidene]amino]benzoic acid |
InChI |
InChI=1S/C21H17ClN2O4S/c1-3-10-28-15-7-4-13(5-8-15)11-18-19(25)24(2)21(29-18)23-14-6-9-17(22)16(12-14)20(26)27/h3-9,11-12H,1,10H2,2H3,(H,26,27)/b18-11-,23-21? |
Clé InChI |
XHOFMZPBRFQJOW-DDOGFQLYSA-N |
SMILES isomérique |
CN1C(=O)/C(=C/C2=CC=C(C=C2)OCC=C)/SC1=NC3=CC(=C(C=C3)Cl)C(=O)O |
SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)OCC=C)SC1=NC3=CC(=C(C=C3)Cl)C(=O)O |
SMILES canonique |
CN1C(=O)C(=CC2=CC=C(C=C2)OCC=C)SC1=NC3=CC(=C(C=C3)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




amino]-N-(3-methylphenyl)acetamide](/img/structure/B300950.png)
![2-{benzyl[(4-bromophenyl)sulfonyl]amino}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B300951.png)
amino]acetamide](/img/structure/B300954.png)
![2-[(3,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(3-methoxyphenyl)acetamide](/img/structure/B300955.png)
![N-(3-chlorophenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B300956.png)
![2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B300958.png)
![2-[(3,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(4-methoxyphenyl)acetamide](/img/structure/B300959.png)
![2-Chloro-5-{[5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B300961.png)
![2-chloro-5-{[(2E,5Z)-5-(3,5-dichloro-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B300962.png)
![2-chloro-5-({(2E,5Z)-5-[4-(methoxycarbonyl)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B300963.png)
![2-Chloro-5-{[3-methyl-4-oxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B300965.png)
![5-{[5-(3-Bromo-4-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid](/img/structure/B300966.png)
![ethyl 2-[2-bromo-4-[(E)-[2-(4-ethylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetate](/img/structure/B300969.png)